1-((9H-Fluoren-9-yl)methyl)2-methyl4-aminopyrrolidine-1,2-dicarboxylate
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Overview
Description
1-(9H-fluoren-9-ylmethyl) 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate is a compound that belongs to the class of amino acid derivatives. It is a proline derivative, which is often used in scientific research due to its unique chemical properties .
Preparation Methods
The synthesis of 1-(9H-fluoren-9-ylmethyl) 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as fluorenylmethanol and 2-methyl-4-aminopyrrolidine-1,2-dicarboxylate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity
Chemical Reactions Analysis
1-(9H-fluoren-9-ylmethyl) 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
1-(9H-fluoren-9-ylmethyl) 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies related to amino acid metabolism and protein synthesis.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-(9H-fluoren-9-ylmethyl) 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes involved in amino acid metabolism.
Pathways: It influences pathways related to protein synthesis and cellular signaling.
Comparison with Similar Compounds
1-(9H-fluoren-9-ylmethyl) 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate can be compared with other similar compounds such as:
1-(9H-fluoren-9-ylmethyl) 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate: This compound has a hydroxyl group instead of an amino group, which affects its reactivity and applications.
1-(9H-fluoren-9-ylmethyl) 2-methyl 4-aminopiperidine-1,2-dicarboxylate: This compound has a piperidine ring instead of a pyrrolidine ring, which influences its chemical properties and uses.
Properties
Molecular Formula |
C21H22N2O4 |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
1-O-(9H-fluoren-9-ylmethyl) 2-O-methyl 4-aminopyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C21H22N2O4/c1-26-20(24)19-10-13(22)11-23(19)21(25)27-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18-19H,10-12,22H2,1H3 |
InChI Key |
JQPYOURZBOBMIS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N |
Origin of Product |
United States |
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